molecular formula C20H16O5 B5006950 1-formyl-2-naphthyl 3,4-dimethoxybenzoate

1-formyl-2-naphthyl 3,4-dimethoxybenzoate

Cat. No. B5006950
M. Wt: 336.3 g/mol
InChI Key: DNRRDBZQWWKVBI-UHFFFAOYSA-N
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Description

1-formyl-2-naphthyl 3,4-dimethoxybenzoate, also known as FNB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. FNB is a derivative of naphthalene and benzoic acid, and its molecular formula is C22H18O5.

Scientific Research Applications

1-formyl-2-naphthyl 3,4-dimethoxybenzoate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 1-formyl-2-naphthyl 3,4-dimethoxybenzoate is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and antioxidant effects in vitro. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-formyl-2-naphthyl 3,4-dimethoxybenzoate in lab experiments is its potential to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions. One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.

Future Directions

For research on 1-formyl-2-naphthyl 3,4-dimethoxybenzoate include further investigation of its mechanism of action and its potential use as a therapeutic agent and fluorescent probe.

Synthesis Methods

The synthesis of 1-formyl-2-naphthyl 3,4-dimethoxybenzoate involves a multi-step process starting from naphthalene. The first step is the bromination of naphthalene to form 1-bromo-2-naphthol. The second step is the esterification of 1-bromo-2-naphthol with 3,4-dimethoxybenzoic acid to form 1-bromo-2-naphthyl 3,4-dimethoxybenzoate. The final step involves the reduction of 1-bromo-2-naphthyl 3,4-dimethoxybenzoate to form this compound.

properties

IUPAC Name

(1-formylnaphthalen-2-yl) 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-23-18-10-8-14(11-19(18)24-2)20(22)25-17-9-7-13-5-3-4-6-15(13)16(17)12-21/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRRDBZQWWKVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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